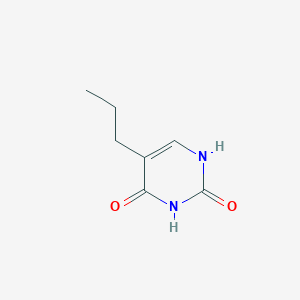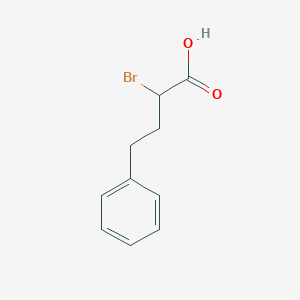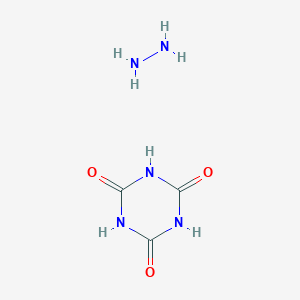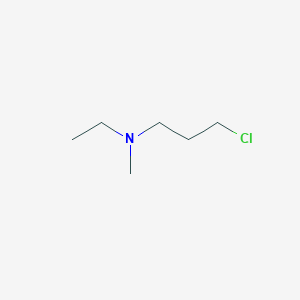
(3-Chloropropyl)ethyl(methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 3-Chloropropylalkyldiethoxysilanes is achieved through the Grignard reaction of 3-chloropropyltriethoxysilane, followed by amination with ethylenediamine to produce 3-(2-amino-ethyl)aminopropylalkyldiethoxysilanes . This suggests that the synthesis of (3-Chloropropyl)ethyl(methyl)amine could potentially involve similar Grignard reactions and subsequent amination steps.
Molecular Structure Analysis
The molecular structure of compounds similar to (3-Chloropropyl)ethyl(methyl)amine can be complex, with the potential for various intermolecular interactions. For example, 3-Chloropyridin-2-amine forms intermolecular hydrogen-bonding associations, resulting in centrosymmetric cyclic dimers, and exhibits short intermolecular Cl⋯Cl interactions . These structural details highlight the importance of considering intermolecular forces when analyzing the molecular structure of (3-Chloropropyl)ethyl(methyl)amine.
Chemical Reactions Analysis
Chemical reactions involving chlorinated amines can lead to various products with different pharmacological properties. The acute pharmacology of methyl-bis(2-chloroethyl)amine (HN2) and its transformation products, chlorimine and hydroxyimine, have been studied, showing that chlorimine possesses cholinergic properties and hydroxyimine leads to neurological effects . These findings indicate that the chemical reactions of (3-Chloropropyl)ethyl(methyl)amine could also result in products with significant biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated amines and related compounds can vary widely. The synthesis of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involves several steps that manipulate the molecule's physical and chemical properties, such as regioselective deprotonation and selenation . These processes demonstrate the complexity of chemical property manipulation in chlorinated compounds, which would be relevant when considering the properties of (3-Chloropropyl)ethyl(methyl)amine.
科学的研究の応用
Chemosensitive Chlorophyll Derivatives
A study by Tamiaki et al. (2013) explored chemosensitive chlorophyll derivatives for optical detection of various amines. They synthesized derivatives that react with amines to produce hemiaminal-type adducts, demonstrating selective detection of primary amines and potential for quantitative analysis of ethylenediamine. This application is significant for chemical sensing and environmental monitoring Tamiaki et al., 2013.
Polymer Solar Cells
Lv et al. (2014) utilized an amine-based, alcohol-soluble fullerene derivative in polymer solar cells as an acceptor and cathode interfacial material. This application demonstrates the potential of amine-functionalized materials in improving the efficiency and fabrication process of organic solar cells Lv et al., 2014.
Synthesis of Key Intermediates
Fleck et al. (2003) described the synthesis of a key intermediate, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, for the preparation of an antibiotic, showcasing the importance of these compounds in pharmaceutical synthesis Fleck et al., 2003.
Optical Properties of Chlorophyll Derivatives
Another study by Tamiaki et al. (2012) focused on modifying chlorophyll derivatives to study their optical properties. These modifications have implications for understanding chlorophyll degradation and could influence the design of photosynthetic systems and photodynamic therapy agents Tamiaki et al., 2012.
Antimicrobial Poly(oxazoline)s
Waschinski and Tiller (2005) synthesized poly(oxazoline)s with terminal quaternary ammonium groups exhibiting antimicrobial properties. This research highlights the application of amine-functionalized polymers in developing antimicrobial materials Waschinski & Tiller, 2005.
特性
IUPAC Name |
3-chloro-N-ethyl-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN/c1-3-8(2)6-4-5-7/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIVNAFFLBTLTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloropropyl)ethyl(methyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

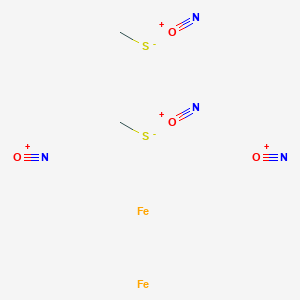
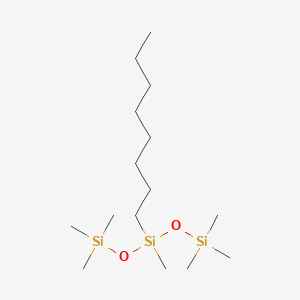
![Trimethyl[(3-methylpentyl)oxy]silane](/img/structure/B103745.png)
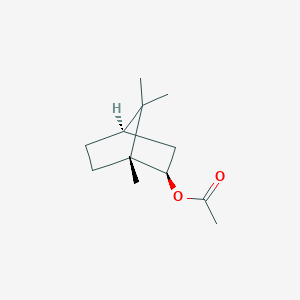
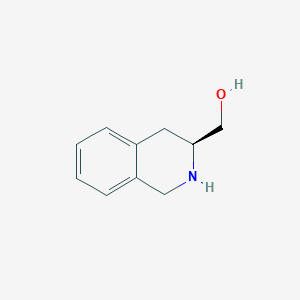
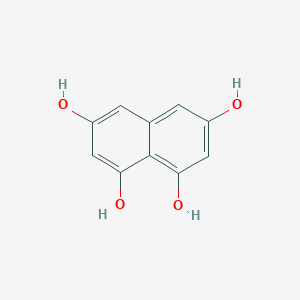
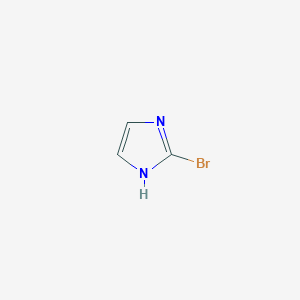
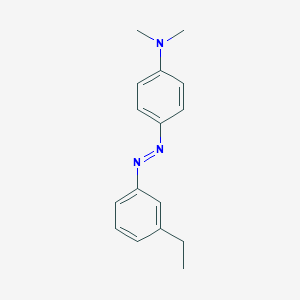
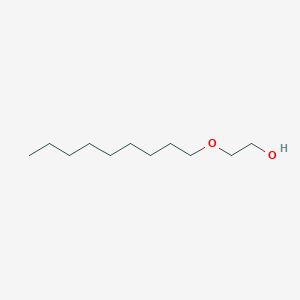
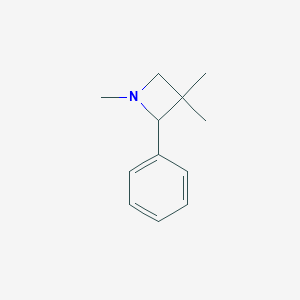
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-[2-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-phosphonooxyethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate](/img/structure/B103758.png)
